2,6-Dichlorobenzoxazole
Overview
Description
2,6-Dichlorobenzoxazole, also known as this compound, is a useful research compound. Its molecular formula is C7H3Cl2NO and its molecular weight is 188.01 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Production : Zhao Ying-jun (2010) described a method to synthesize 2,6-dichlorobenzoxazole using benzoxazolone, sulfurous oxychloride, o-dichlorobenzene, and thionyl chloride. The process was noted for its stability, simplicity, and low production cost (Zhao Ying-jun, 2010).
Bioremediation : A study by Raes et al. (2019) discussed the role of Aminobacter sp. MSH1 in the bioremediation of 2,6-dichlorobenzamide (a related compound) in groundwater. This bacterium was found to use 2,6-dichlorobenzamide as a carbon, nitrogen, and energy source, making it a potential biocatalyst for groundwater bioremediation in drinking water treatment plants (Raes et al., 2019).
Cellulose Synthesis Inhibition : Debolt et al. (2007) explored the impact of 2,6-Dichlorobenzonitrile on cellulose synthesis. They found that nonmotile cellulose synthase subunits accumulate within localized regions at the plasma membrane in Arabidopsis hypocotyl cells following treatment with this compound (Debolt et al., 2007).
Analytical Chemistry and Groundwater Monitoring : Porazzi et al. (2005) developed a method for determining dichlobenil (2,6-dichlorobenzonitrile) and its metabolites in groundwater. This method, combining solid-phase extraction and GC-MS analysis, is significant for monitoring the presence of dichlobenil and its metabolites in groundwater quality testing (Porazzi et al., 2005).
Medical Research : A study by Muir et al. (1969) investigated the circulatory effects of 2-(2,6-dichloroanilino)-2-imidazoline, a derivative of this compound, in hypertensive patients. They noted changes in blood pressure and cardiac output, highlighting the compound's potential in medical applications (Muir et al., 1969).
Coordination Chemistry : Halcrow (2005) reviewed the synthesis and complex chemistry of derivatives of 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine, which have applications in luminescent lanthanide compounds for biological sensing and iron complexes showing unusual thermal and photochemical spin-state transitions. These compounds are related to this compound in their structural chemistry (Halcrow, 2005).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2,6-dichloro-1,3-benzoxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2NO/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVVQTPZQNHQLOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)OC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60189769 | |
Record name | 2,6-Dichlorobenzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60189769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3621-82-7 | |
Record name | 2,6-Dichlorobenzoxazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3621-82-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Dichlorobenzoxazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003621827 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-Dichlorobenzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60189769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-dichlorobenzoxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.745 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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